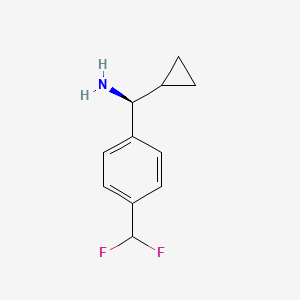

(S)-cyclopropyl(4-(difluoromethyl)phenyl)methanamine

Description

Properties

Molecular Formula |

C11H13F2N |

|---|---|

Molecular Weight |

197.22 g/mol |

IUPAC Name |

(S)-cyclopropyl-[4-(difluoromethyl)phenyl]methanamine |

InChI |

InChI=1S/C11H13F2N/c12-11(13)9-5-3-8(4-6-9)10(14)7-1-2-7/h3-7,10-11H,1-2,14H2/t10-/m0/s1 |

InChI Key |

KFNXPRRRVDQXJM-JTQLQIEISA-N |

Isomeric SMILES |

C1CC1[C@@H](C2=CC=C(C=C2)C(F)F)N |

Canonical SMILES |

C1CC1C(C2=CC=C(C=C2)C(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 4-(Difluoromethyl)phenyl Intermediate

A key step in the synthesis is the preparation of the 4-(difluoromethyl)phenyl intermediate, which can be achieved by several methods:

Starting from 2,2-difluoroacetic anhydride, a practical and scalable five-step synthesis of 4-(difluoromethyl)pyridin-2-amine has been reported, avoiding harsh fluorinating agents and sealed vessels. This method involves the formation of difluoromethylated intermediates under mild conditions and has been validated on a multi-kilogram scale.

Alternative fluorination methods include the use of Deoxofluor® for introducing difluoromethyl groups onto aromatic precursors, although care must be taken to avoid byproducts that can interfere with subsequent amination steps.

Construction of the Cyclopropylmethanamine Moiety

The cyclopropyl group is typically introduced via cyclopropyl ketone or cyclopropyl bromide intermediates:

A representative industrial method involves the synthesis of substituted phenyl cyclopropyl ketones by reacting substituted phenylformic acids with oxalyl chloride to form acid chlorides, followed by reaction with N-methoxyl-N-methylamino hydrochloride to form benzamides. These benzamides then react with cyclopropyl bromide magnesium reagents to yield cyclopropyl-substituted ketones.

Subsequent reduction and functional group transformations convert these ketones into cyclopropylmethanamine derivatives. For example, catalytic hydrogenation or borane-mediated reductions can be employed to obtain the corresponding alcohols or amines.

Final Assembly and Chiral Resolution

The final step involves coupling the difluoromethylated aromatic intermediate with the cyclopropylmethanamine moiety. This can be achieved through nucleophilic substitution or reductive amination strategies, ensuring the preservation of the (S)-configuration.

Chiral resolution or asymmetric synthesis techniques are applied to obtain the (S)-enantiomer specifically. Methods include the use of chiral catalysts or chiral auxiliaries during the amination step or chromatographic separation of enantiomers.

A scalable synthesis example adapted from literature for a related difluoromethylated amine is summarized below:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 2,2-Difluoroacetic anhydride + ethyl vinyl ether | Formation of (E)-4-ethoxy-1,1-difluorobut-3-en-2-one intermediate | 78 |

| 2 | Methoxylamine hydrochloride, acetic acid, 50 °C, 7 h | Conversion to oxime intermediate | - |

| 3 | HBr in acetic acid, 90 °C, 15 h | Cyclization and rearrangement | - |

| 4 | Zinc, room temperature, 3 h | Reduction to amine intermediate | - |

| 5 | Ammonium hydroxide, extraction, crystallization | Isolation of 4-(difluoromethyl)pyridin-2-amine | 60-72 |

This sequence avoids harsh fluorinating agents and is amenable to scale-up.

The use of 2,2-difluoroacetic anhydride as a starting material is advantageous due to its commercial availability and mild reaction conditions, which improve safety and scalability.

Zinc-mediated reductions in the presence of hydrobromic acid provide efficient conversion to amines without over-reduction or side reactions.

The cyclopropyl moiety introduction via organomagnesium reagents (Grignard reagents) reacting with acid chlorides or benzamides is a robust method, allowing for structural diversity and functional group tolerance.

Fluorination methods such as Deoxofluor® are effective but require careful purification to remove byproducts that can interfere with downstream reactions.

| Preparation Step | Methodology | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Difluoromethylation | Reaction of 2,2-difluoroacetic anhydride with vinyl ethers | 2,2-Difluoroacetic anhydride, ethyl vinyl ether | Mild conditions, scalable | Requires multi-step synthesis |

| Amination | Methoxylamine hydrochloride, HBr, zinc reduction | Methoxylamine hydrochloride, zinc | High yield, practical | Requires careful control of reduction |

| Cyclopropyl Introduction | Reaction of acid chlorides with cyclopropylmagnesium bromide | Acid chlorides, cyclopropylmagnesium bromide | Versatile, industrially viable | Sensitive to moisture, requires inert atmosphere |

| Chiral Resolution | Use of chiral catalysts or chromatographic separation | Chiral ligands or columns | High enantiomeric purity | Additional purification steps |

The preparation of (S)-cyclopropyl(4-(difluoromethyl)phenyl)methanamine involves a combination of modern fluorination techniques, organometallic cyclopropylation, and stereoselective amination. The most practical and scalable methods utilize commercially available difluoroacetic anhydride and organomagnesium reagents under controlled conditions to achieve high yields and purity. The stereochemical integrity is maintained through chiral synthesis or resolution techniques. These methods are supported by detailed research findings and have been validated on both laboratory and industrial scales.

Chemical Reactions Analysis

Types of Reactions

(S)-cyclopropyl(4-(difluoromethyl)phenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives .

Scientific Research Applications

(S)-cyclopropyl(4-(difluoromethyl)phenyl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-cyclopropyl(4-(difluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyclopropyl and difluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets . The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of metabolic processes .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Difluoromethyl vs. Trifluoromethyl

- This substitution is common in agrochemicals and pharmaceuticals for its electron-withdrawing effects . Key Difference: The difluoromethyl group in the target compound may offer a balance between lipophilicity and hydrogen-bonding capacity, influencing receptor binding .

Difluoromethyl vs. Fluorine/Halogen

- (S)-Cyclopropyl(4-fluorophenyl)methanamine (CAS: 473732-88-6):

- Chlorine’s larger atomic radius compared to fluorine also alters steric interactions .

Positional Isomerism

- [1-(Difluoromethyl)cyclopropyl]methanamine (CID 84716030):

Functional Group Modifications

- 1-(4-(tert-Butyl)phenyl)cyclopropyl)methanamine (CAS: 211315-08-1):

Stereochemical Comparisons

- (R)-Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride :

- Racemic Mixtures :

Table 1: Comparative Data for Key Analogs

Biological Activity

(S)-cyclopropyl(4-(difluoromethyl)phenyl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound consists of a cyclopropyl group attached to a phenyl ring that carries a difluoromethyl substituent. This configuration may influence its interaction with biological targets, enhancing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the cyclopropyl moiety can enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Potential Biological Targets

- Receptor Modulation : The compound may act as an agonist or antagonist for specific receptors, influencing signaling pathways.

- Enzyme Inhibition : Initial studies suggest it could inhibit key enzymes involved in metabolic pathways, which may have therapeutic implications.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antiparasitic Activity : A study investigated the effects of this compound on Plasmodium falciparum, the causative agent of malaria. The compound exhibited moderate efficacy in inhibiting parasite growth, suggesting potential as a lead compound for antimalarial development .

- Enzyme Interaction Studies : Research focusing on the compound's interaction with metabolic enzymes indicated that it could inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a crucial role in lipid signaling pathways. This inhibition was linked to changes in emotional behavior in animal models, highlighting its potential neuropharmacological applications .

- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications to the difluoromethyl group significantly affected the compound's potency against various biological targets. Such studies are essential for optimizing the pharmacological profile of this class of compounds .

Q & A

Basic: What are the key considerations in synthesizing (S)-cyclopropyl(4-(difluoromethyl)phenyl)methanamine to ensure enantiomeric purity?

Answer:

Enantiomeric purity is critical for pharmacological activity. A validated approach involves using chiral precursors or resolving racemic mixtures via supercritical fluid chromatography (SFC) or HPLC with chiral columns . For example, enantiomers of structurally similar cyclopropane derivatives were separated using SFC, achieving distinct retention times (1.41 vs. 2.45 min) and >95% purity . Key steps include:

- Chiral auxiliary incorporation : Use enantiomerically pure starting materials (e.g., (S)-configured amines).

- Stereoselective cyclopropanation : Employ catalysts like Rh(II) or Cu(I) to control cyclopropane ring formation.

- Post-synthesis purification : Validate purity via 1H NMR (e.g., split signals for enantiomers) and SFC retention time analysis .

Basic: How is the purity and structural integrity of this compound validated in research settings?

Answer:

Validation typically combines analytical triad methods :

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and stereochemistry. For example, cyclopropane protons exhibit distinct coupling patterns (e.g., J = 4–8 Hz) .

- Electrospray Ionization Mass Spectrometry (ESIMS) : Verify molecular weight (e.g., m/z 293.2 observed for difluoromethyl analogs) .

- Chromatography : Use HPLC (≥95% purity) and SFC to resolve enantiomers and quantify impurities .

Advanced: What experimental strategies are employed when intermediates lack full characterization (e.g., compound 254/255)?

Answer:

Under-characterized intermediates (e.g., 254 , 255 ) require risk-mitigation strategies:

- Orthogonal techniques : Use TLC or LC-MS to track reaction progress if NMR data are incomplete .

- Derivatization : Convert intermediates to stable derivatives (e.g., esters, amides) for easier characterization.

- Computational modeling : Predict NMR/IR spectra using tools like DFT to cross-validate experimental data .

- Functional group assays : Perform qualitative tests (e.g., ninhydrin for amines) to confirm reactivity .

Advanced: How can researchers address discrepancies in spectroscopic data between theoretical and observed results?

Answer:

Data contradictions (e.g., unexpected NMR shifts) demand systematic troubleshooting:

- Isotopic labeling : Use deuterated solvents or isotopically labeled analogs to assign ambiguous signals .

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks and confirm spin-spin coupling networks .

- X-ray crystallography : Resolve absolute configuration for chiral centers, as done for cyclopropane-containing inhibitors .

- Batch consistency checks : Compare data across multiple synthetic batches to isolate artifacts .

Advanced: What are the stability challenges for this compound under varying storage conditions?

Answer:

Cyclopropane rings and difluoromethyl groups are sensitive to:

- Temperature : Store at –20°C in inert atmospheres to prevent ring-opening or oxidation .

- Light : Protect from UV exposure to avoid photodegradation (common in aryl-cyclopropyl systems).

- Moisture : Use desiccants (e.g., molecular sieves) to inhibit hydrolysis of the amine group .

- Analytical monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV to track degradation .

Safety: What protocols are recommended for handling this compound in the lab?

Answer:

Critical safety measures include:

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .

- Ventilation : Use fume hoods to minimize inhalation risks (amine vapors).

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- First aid : Flush eyes/skin with water for 15 minutes and seek medical attention if exposed .

Advanced: How can substituent effects (e.g., difluoromethyl vs. trifluoromethyl) modulate the compound’s bioactivity?

Answer:

Substituent choice impacts lipophilicity, metabolism, and target binding:

- Electron-withdrawing groups : Difluoromethyl (–CF2H) enhances metabolic stability vs. trifluoromethyl (–CF3), as seen in kinase inhibitors .

- Steric effects : Cyclopropyl groups restrict conformational flexibility, improving selectivity (e.g., ALK inhibitors) .

- SAR studies : Compare analogs (e.g., 4-methoxyphenyl vs. difluoromethylphenyl) via in vitro assays (IC50, Ki) .

Basic: What are the best practices for scaling up the synthesis of this compound from milligram to gram quantities?

Answer:

Scale-up requires:

- Solvent optimization : Replace low-boiling solvents (e.g., DCM) with toluene or THF for safer distillation .

- Catalyst loading reduction : Transition from stoichiometric to catalytic conditions (e.g., Pd-catalyzed couplings) .

- Process analytical technology (PAT) : Use FTIR or ReactIR for real-time reaction monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.